1-(4-Bromophenyl)-4-methylpentane-1,3-dione
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Overview
Description
1-(4-Bromophenyl)-4-methylpentane-1,3-dione is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a pentane-1,3-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Bromophenyl)-4-methylpentane-1,3-dione can be synthesized through several methods. One common approach involves the bromination of a phenyl ring followed by the introduction of a pentane-1,3-dione moiety. The synthesis typically starts with 4-bromobenzene, which undergoes a Friedel-Crafts acylation reaction with acetyl chloride in the presence of aluminum trichloride to form 4-bromoacetophenone. This intermediate is then subjected to a Claisen condensation with methyl ethyl ketone to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and acylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-4-methylpentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(4-Bromophenyl)-4-methylpentane-1,3-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-4-methylpentane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and carbonyl groups play a crucial role in binding to these targets, leading to various biological effects. The compound may inhibit enzyme activity or modulate receptor function, resulting in its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: A derivative of phenylacetic acid with a bromine atom in the para position.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A versatile building block for liquid crystal oligomers and polymers.
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine: A compound containing a bromophenyl moiety with potential antimicrobial activity.
Uniqueness
1-(4-Bromophenyl)-4-methylpentane-1,3-dione is unique due to its specific structure, which combines a bromophenyl group with a pentane-1,3-dione moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H13BrO2 |
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Molecular Weight |
269.13 g/mol |
IUPAC Name |
1-(4-bromophenyl)-4-methylpentane-1,3-dione |
InChI |
InChI=1S/C12H13BrO2/c1-8(2)11(14)7-12(15)9-3-5-10(13)6-4-9/h3-6,8H,7H2,1-2H3 |
InChI Key |
BWYWSTJKCODZRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CC(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
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